Sipoglitazar (CAS: 342026-92-0), also known as TAK-654, is a highly potent, non-thiazolidinedione (non-TZD) pan-agonist of the peroxisome proliferator-activated receptors (PPARγ, PPARα, and PPARδ). Originally developed for metabolic syndrome and type 2 diabetes, it has transitioned into a critical research tool and reference standard in chemoinformatics, pharmacokinetics, and assay development workflows. Unlike traditional TZDs that selectively target PPARγ, Sipoglitazar provides simultaneous activation of all three PPAR isoforms at nanomolar concentrations. Furthermore, its distinct metabolic fate—primarily driven by UGT2B15-mediated glucuronidation rather than standard cytochrome P450 pathways—makes it an indispensable baseline material for ADME/Tox screening and pharmacogenetic polymorphism modeling in preclinical drug development [1].
Substituting Sipoglitazar with common PPARγ-selective agonists like pioglitazone or rosiglitazone fails in comprehensive metabolic modeling because these alternatives lack the crucial PPARα and PPARδ activation required to study synergistic lipid and glucose homeostasis. While older pan-agonists such as bezafibrate are commercially available, they suffer from low micromolar potency, necessitating high assay concentrations that often induce off-target effects or solvent toxicity in vitro. Additionally, from a pharmacokinetic perspective, standard TZDs are predominantly cleared via CYP2C8 oxidation. Using them as substitutes in ADME assays completely bypasses the Phase II UGT2B15 glucuronidation pathway, rendering them useless for researchers specifically investigating UGT-driven drug clearance and pharmacogenetic polymorphisms [1].
Sipoglitazar demonstrates highly potent pan-agonism across PPARγ, PPARα, and PPARδ with an EC50 of approximately 2 nM. In contrast, legacy pan-agonists like bezafibrate operate in the micromolar range, requiring significantly higher dosing to achieve comparable receptor activation [1].
| Evidence Dimension | In vitro receptor activation potency (EC50) |
| Target Compound Data | ~2 nM |
| Comparator Or Baseline | Bezafibrate (Micromolar range) |
| Quantified Difference | ~1000-fold higher potency for Sipoglitazar |
| Conditions | In vitro PPAR transactivation assays |
Enables researchers to achieve full pan-PPAR activation at low nanomolar concentrations, minimizing the risk of off-target solvent toxicity in sensitive cell-based assays.
Unlike pioglitazone, which relies heavily on CYP2C8 for clearance, Sipoglitazar is primarily cleared via UGT2B15-catalyzed acyl glucuronidation. Clinical pharmacokinetic modeling demonstrates that individuals homozygous for the UGT2B15*2 variant exhibit a 3.3-fold higher plasma exposure (AUC) to Sipoglitazar compared to wild-type (*1/*1) individuals due to a 2-fold reduction in intrinsic clearance [1].
| Evidence Dimension | Pharmacokinetic exposure (AUC) variance by genotype |
| Target Compound Data | 3.3-fold higher AUC in UGT2B15*2/*2 vs *1/*1 |
| Comparator Or Baseline | Pioglitazone (CYP2C8-dependent, independent of UGT2B15) |
| Quantified Difference | Absolute dependence on UGT2B15 polymorphism for Sipoglitazar clearance |
| Conditions | In vivo human pharmacokinetic polymorphism modeling |
Procuring Sipoglitazar provides ADME laboratories with a highly sensitive, validated reference standard for evaluating UGT2B15-specific drug metabolism and genetic clearance variability.
For in vivo metabolic studies, consistent systemic exposure is critical. Sipoglitazar exhibits an exceptional oral bioavailability of 95.0% in rat models, ensuring that the administered dose reliably reaches systemic circulation and target tissues like the liver and adipose tissue without being lost to extensive first-pass metabolism [1].
| Evidence Dimension | Oral Bioavailability (F%) |
| Target Compound Data | 95.0% |
| Comparator Or Baseline | Baseline early-stage experimental pan-agonists (highly variable/low bioavailability) |
| Quantified Difference | Near-complete systemic absorption |
| Conditions | Oral administration in rat pharmacokinetic models |
High and predictable bioavailability reduces inter-subject variability in preclinical cohorts, lowering the number of animals required for statistically significant metabolic modeling.
Because its clearance is highly sensitive to the UGT2B15*2 polymorphism, Sipoglitazar is the ideal positive control for in vitro hepatocyte and microsome assays designed to screen new chemical entities for Phase II glucuronidation liabilities and genetic clearance variations [1].
With its nanomolar potency across PPARγ, PPARα, and PPARδ, Sipoglitazar serves as a single-molecule benchmark in high-throughput screening (HTS) assays, replacing the need for complex cocktails of selective agonists like rosiglitazone and fenofibrate [2].
Due to its 95.0% oral bioavailability in rats, Sipoglitazar is highly suited for use as a reliable pharmacological tool in rodent models of diet-induced obesity, dyslipidemia, and metabolic syndrome, ensuring reproducible systemic exposure [3].